molecular formula C16H20B2N2O2 B1390957 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1214264-88-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1390957
CAS No.: 1214264-88-6
M. Wt: 294 g/mol
InChI Key: WWUSOISWGYNXKX-UHFFFAOYSA-N
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Description

The compound appears to contain a boronate ester group, specifically a pinacol boronate ester, which is commonly used in organic synthesis . The pinacol boronate group is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of pinacol boronate esters generally consists of a boron atom bonded to two oxygen atoms and a carbon-based group .


Chemical Reactions Analysis

Pinacol boronate esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

Pinacol boronate esters are typically solids at room temperature . They are stable under normal conditions but can decompose if heated .

Scientific Research Applications

Synthesis and Polymer Chemistry

5,10-Diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole has been developed through direct borylation, utilizing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) compounds. This precursor is instrumental in synthesizing high-performance semiconducting polymers, demonstrating the significance of such compounds in advanced polymer chemistry (Kawashima et al., 2013).

Organic Thin-Film Transistor Applications

Research has shown the utility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives in the field of organic electronics, particularly in organic thin-film transistors (OFETs). These compounds have been synthesized and characterized for their suitability in this application, revealing their potential in electronics and materials science (Yinxiang Lu et al., 2010).

Molecular Structure and DFT Studies

Studies involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have provided insights into the molecular structure of these compounds. Techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction, along with Density Functional Theory (DFT) calculations, have been used to elucidate their structures, demonstrating the chemical versatility of these compounds in molecular studies (Liao et al., 2022).

Application in Metal Ion Detection

In the realm of sensory applications, certain polymers synthesized from NBN-containing vinyl monomers, related to the 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) family, have shown promise as fluorescent sensors for metal ion detection. These polymers demonstrate excellent selectivity and sensitivity, especially in detecting Fe3+ and Cr3+, underscoring their potential in environmental monitoring and analytical chemistry (Tao Li et al., 2022).

Crystallographic and Conformational Analysis

Another study focused on the crystal structure and vibrational properties of related compounds. This research provides detailed insight into the molecular conformations and characteristics of these compounds, which is crucial for understanding their behavior in various applications (Qing-mei Wu et al., 2021).

Mechanism of Action

In Suzuki-Miyaura cross-coupling reactions, the pinacol boronate ester acts as a nucleophile, attacking the electrophilic carbon in the aryl or vinyl halide .

Future Directions

The use of pinacol boronate esters in organic synthesis, particularly in cross-coupling reactions, is a well-established field . Future research may focus on developing new reactions involving these compounds or improving the efficiency and selectivity of existing reactions .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20B2N2O2/c1-15(2)16(3,4)22-18(21-15)17-19-12-9-5-7-11-8-6-10-13(20-17)14(11)12/h5-10,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSOISWGYNXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20B2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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